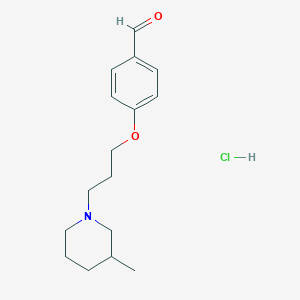

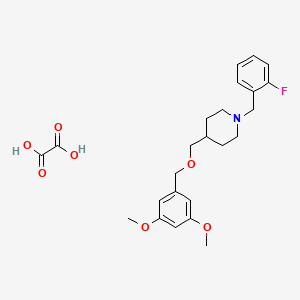

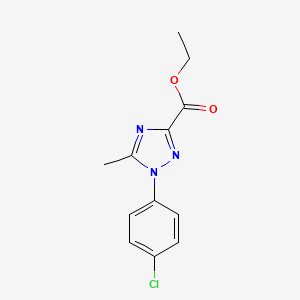

![molecular formula C7H6BrClIN3 B2734029 6-Bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine;hydrochloride CAS No. 2305254-62-8](/img/structure/B2734029.png)

6-Bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-Bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine;hydrochloride” is a chemical compound with the CAS Number: 2305254-62-8 . It has a molecular weight of 374.41 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 6-bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine hydrochloride . The InChI code is 1S/C7H5BrIN3.ClH/c1-4-6(9)7-10-2-5(8)3-12(7)11-4;/h2-3H,1H3;1H .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 374.41 .Wissenschaftliche Forschungsanwendungen

Potentiation by Inhibition of Drug Degradation

Research has demonstrated the potential of pyrazolo[1,5-a]pyrimidine derivatives in enhancing the efficacy of drugs through the inhibition of their metabolic degradation. This application was notably illustrated in the potentiation of 6-mercaptopurine, among other compounds, suggesting a significant role in improving drug efficacy against certain diseases, including cancer (Elion et al., 1963).

Synthesis and Chemical Transformations

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including bromination and other chemical transformations, has been a subject of considerable interest. These processes have implications for the development of new pharmaceuticals and materials. Studies on bromination and the resulting chemical properties offer insights into novel synthetic pathways and potential applications in drug design and development (Leonova et al., 1978).

Antiviral and Anticancer Applications

Compounds synthesized from pyrazolo[1,5-a]pyrimidine structures have shown promise in antiviral and anticancer applications. These derivatives exhibit significant biological activities, including antitrypanosomal properties, highlighting their potential in developing treatments for infectious diseases and cancer (Abdelriheem et al., 2017).

Anticancer and Anti-inflammatory Agents

A novel series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research underscores the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives in treating cancer and inflammation, providing a foundation for further drug development (Rahmouni et al., 2016).

Novel Synthetic Methods and Molecular Structures

The development of new synthetic methods for pyrazolo[1,5-a]pyrimidines and their structural analysis contributes to the broader understanding of these compounds' chemical and pharmacological properties. X-ray diffractometry and theoretical studies on molecular structures have elucidated the inter- and intramolecular interactions critical to their activity and stability, offering valuable insights for designing more effective drugs (Frizzo et al., 2009).

Safety And Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .

Eigenschaften

IUPAC Name |

6-bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrIN3.ClH/c1-4-6(9)7-10-2-5(8)3-12(7)11-4;/h2-3H,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZOGIKFIHTHAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=NC2=C1I)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClIN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

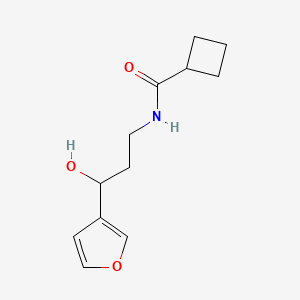

![3,5-dimethyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2733948.png)

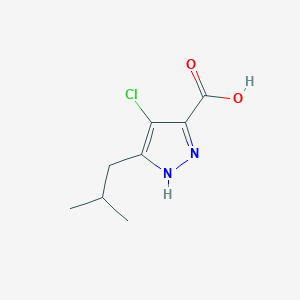

![3-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfone](/img/structure/B2733949.png)

![3-Fluorosulfonyloxy-5-[[(2S,5R)-5-methyloxan-2-yl]methylcarbamoyl]pyridine](/img/structure/B2733953.png)

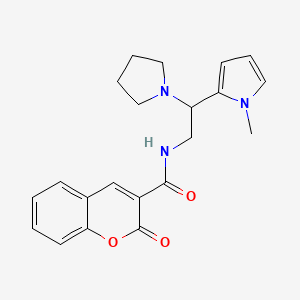

![5-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2733964.png)